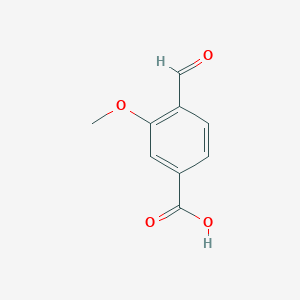

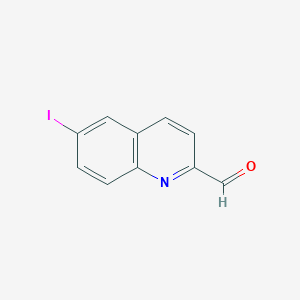

![molecular formula C14H14N6O2 B2512070 2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893946-62-8](/img/structure/B2512070.png)

2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from different key intermediates. For instance, a novel compound derived from indibulin and combretastatin scaffolds was synthesized using a multistep reaction starting with a pyrrole derivative . Another study describes the attachment of different aryloxy groups to the pyrimidine ring in a five-step synthesis using methyl 3-methoxy-5-methylbenzoate as a key intermediate . These methods suggest that the synthesis of the compound would likely involve a multi-step process, potentially starting with a substituted benzene or pyrimidine derivative as a key intermediate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the structure of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines was established using these methods . This implies that a similar approach could be used to analyze the molecular structure of 2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including intramolecular cyclization and reactions with hydrazine hydrate or dimethyl sulfate to yield different derivatives . These reactions are indicative of the reactivity of the pyrimidine ring and its substituents, which could be relevant for the compound , suggesting that it may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide are not directly reported, the properties of structurally related compounds provide some context. For example, the cytotoxic activity of certain pyrrole and pyrazole derivatives against cancer cell lines has been tested, revealing good cytotoxicity and low toxicity towards normal cell lines . These findings suggest that the compound may also possess interesting biological activities, which could be explored in future studies.

Scientific Research Applications

Synthesis and Chemical Structure

- The compound has been involved in studies related to the synthesis of novel isoxazolines and isoxazoles, highlighting its role in the creation of new chemical structures (Rahmouni et al., 2014).

- It has also been studied in the context of heterocyclic derivatives of guanidine, showcasing its importance in forming complex molecular structures (Banfield et al., 1987).

Applications in Medicinal Chemistry

- Research has focused on its use as an intermediate for synthesizing compounds with antimicrobial properties, indicating its potential in pharmaceutical applications (Bondock et al., 2008).

- Another study utilized this compound for the synthesis of polyheterocyclic ring systems, which were then evaluated for their antibacterial properties (Abdel‐Latif et al., 2019).

Radiopharmaceutical Research

- The compound has been part of studies in developing selective radioligands for imaging, such as in the synthesis of [18F]PBR111 for PET imaging, highlighting its application in diagnostic medicine (Dollé et al., 2008).

Insecticidal and Antibacterial Potential

- Research has also explored its role in the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential, indicating its utility in agricultural sciences (Deohate et al., 2020).

Anticancer Research

- Additionally, there has been research into the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for potential anticancer applications, suggesting its role in cancer treatment and drug development (El-Morsy et al., 2017).

properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-8-3-4-10(5-9(8)2)20-13-12(17-18-20)14(22)19(7-16-13)6-11(15)21/h3-5,7H,6H2,1-2H3,(H2,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTSFBBEPVCJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

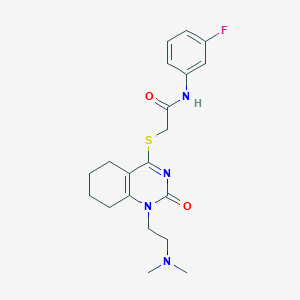

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)

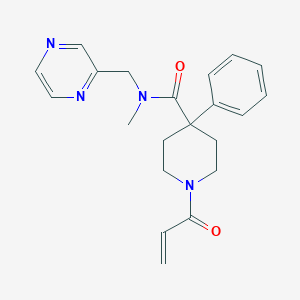

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)

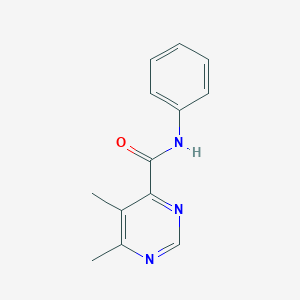

![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2512000.png)

![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

![2-[1-(2-Methylphenyl)tetrazol-5-yl]propanoic acid](/img/structure/B2512007.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2512009.png)